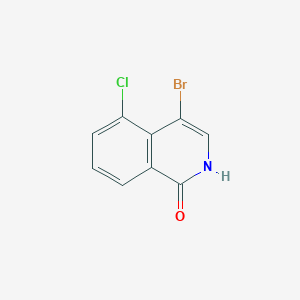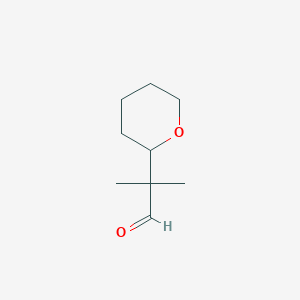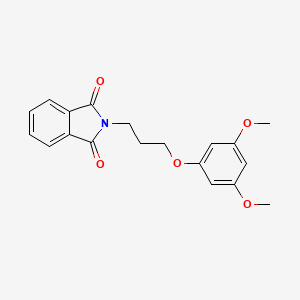
1-Bromo-3-(chloromethyl)-2,4-difluorobenzene
Übersicht
Beschreibung
1-Bromo-3-(chloromethyl)-2,4-difluorobenzene, also known as 1-Bromo-3-CM-2,4-difluorobenzene, is an organobromine compound that is used in a variety of scientific research applications. It is a versatile and relatively inexpensive compound that is used in a variety of synthetic reactions.
Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Environmental and Health Assessments
- Environmental and Health Concerns of Polybrominated Compounds : Research has outlined the environmental presence and potential health risks associated with polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are related to the broader family of halogenated compounds like "1-Bromo-3-(chloromethyl)-2,4-difluorobenzene". These compounds occur as contaminants in brominated flame retardants and are produced during combustion processes. They share toxicological profiles with their chlorinated analogs, including inducing hepatic enzymes and causing thymic atrophy in animal models, and are subject to similar environmental regulations due to their persistence and bioaccumulation potential (Mennear & Lee, 1994).
Synthesis and Application in Organic Chemistry
- Practical Synthesis of Brominated Biphenyls : A study detailed a practical method for the synthesis of 2-fluoro-4-bromobiphenyl, a compound related in structure to "1-Bromo-3-(chloromethyl)-2,4-difluorobenzene". This research highlights the challenges and solutions in synthesizing halogenated organic compounds, including issues related to the use of hazardous materials and the efficiency of the synthesis process. Such methodologies are fundamental in the production of pharmaceuticals, agrochemicals, and materials science (Qiu et al., 2009).
Environmental Implications of Brominated Flame Retardants
- Occurrence of Novel Brominated Flame Retardants : The increasing use of brominated flame retardants, including novel brominated compounds, has prompted studies on their occurrence in indoor environments, consumer goods, and potential risks. Such research underscores the environmental footprint of brominated organic compounds and the need for monitoring their impact on public health and ecosystems (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
1-bromo-3-(chloromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-2-6(10)4(3-9)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHUNKLTIMJLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(chloromethyl)-2,4-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)








![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)


